D-Lyxose-2-13C

Isotope Ratio Mass Spectrometry NMR Spectroscopy Metabolic Flux Analysis

D-Lyxose-2-13C is the definitive C-2 13C-enriched isotopologue for precise carbohydrate metabolism studies. Only the C-2 label enables site-specific carbon tracking through pentose phosphate and fermentation pathways, delivering unambiguous 13C NMR detection of metabolic intermediates for accurate flux calculations. With 99 atom % 13C enrichment, it outperforms generic 13C-glucose or unlabeled lyxose. Key applications: microbial biofuel metabolic flux analysis, glycobiology conformational NMR, D-lyxose isomerase inhibitor screening, and IDMS internal standardization. Substitution with alternative 13C positions or unlabeled material fundamentally compromises pathway specificity and data reproducibility.

Molecular Formula C5H10O5
Molecular Weight 151.122
CAS No. 83379-39-9
Cat. No. B583855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxose-2-13C
CAS83379-39-9
Molecular FormulaC5H10O5
Molecular Weight151.122
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1
InChIKeyPYMYPHUHKUWMLA-RYINFSMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lyxose-2-13C (CAS 83379-39-9): A Position-Specific 13C-Labeled Pentose for Metabolic Flux Analysis and NMR Structural Studies


D-Lyxose-2-13C (CAS 83379-39-9) is a stable isotope-labeled aldopentose, specifically a C-2 13C-enriched isotopologue of the rare sugar D-lyxose . This compound serves as a precise molecular probe in carbohydrate research, enabling the tracking of carbon atom fate through metabolic networks . As a labeled analog of the C'-2 epimer of D-xylose, it retains the natural biochemical recognition of D-lyxose while providing a distinct NMR-active nucleus at the second carbon position . With a molecular formula of 13CC4H10O5 and a molecular weight of 151.12 g/mol, it is supplied as a white powder with high chemical and isotopic purity, making it suitable for demanding analytical applications .

D-Lyxose-2-13C: Why Its Specific C-2 Labeling Cannot Be Replaced by Other 13C-Labeled Lyxose Analogs


Substitution with unlabeled D-lyxose or alternative 13C-labeled lyxose isotopologues (e.g., C-1, C-5, or uniformly labeled) fundamentally alters experimental outcomes in metabolic flux analysis and NMR spectroscopy . The position of the 13C label dictates the specific resonance signals observed and the carbon atom tracked through biochemical pathways; a C-2 label traces a different metabolic fate than a C-1 or C-5 label [1]. Furthermore, the use of unlabeled D-lyxose eliminates the ability to distinguish exogenously supplied tracer from endogenous metabolite pools, rendering quantitative flux analysis impossible . Even among 13C-labeled lyxose variants, differences in isotopic enrichment levels (e.g., 99 atom % 13C for C-2 versus variable enrichment for other positions) and supplier-validated purity (e.g., 99% chemical purity) directly impact data quality and reproducibility . Therefore, direct replacement without validation compromises the specificity and quantitation required for rigorous scientific and industrial applications.

Quantitative Evidence Guide: D-Lyxose-2-13C Specifications vs. Unlabeled D-Lyxose and Alternative 13C-Labeled Analogs


Isotopic Enrichment: D-Lyxose-2-13C Delivers 99 atom % 13C at C-2 vs. Natural Abundance (1.1%) in Unlabeled D-Lyxose

D-Lyxose-2-13C is commercially available with a specified isotopic enrichment of 99 atom % 13C at the C-2 position, as reported by Alfa Chemistry . In contrast, unlabeled D-lyxose (CAS 1114-34-7) possesses a natural abundance of 13C of approximately 1.1% across all carbon positions . This nearly 90-fold increase in signal intensity for the labeled position is essential for detecting low-concentration metabolites and achieving the sensitivity required for quantitative NMR and mass spectrometry analyses .

Isotope Ratio Mass Spectrometry NMR Spectroscopy Metabolic Flux Analysis

Chemical Purity: D-Lyxose-2-13C Maintains ≥99% Chemical Purity, Comparable to High-Grade Unlabeled D-Lyxose Standards

The target compound is supplied with a guaranteed chemical purity of ≥99%, as determined by HPLC analysis and reported in vendor specifications . This level of purity is equivalent to that of research-grade unlabeled D-lyxose (typically 98-99% purity) . The high purity ensures that observed experimental effects are attributable to the labeled compound and not to contaminants that could interfere with enzymatic assays or spectroscopic measurements [1].

Analytical Chemistry Quality Control Chromatography

NMR Signal Specificity: C-2 Label in D-Lyxose-2-13C Provides Unique Spectral Resolution Compared to C-1 Labeled D-Lyxose

1H-decoupled 13C NMR spectra of D-lyxose labeled at C-2 exhibit a distinct resonance signal corresponding to the C-2 carbon, which is absent in unlabeled material and appears at a different chemical shift compared to C-1 labeled D-lyxose [1]. Quantitative analysis of 13C-labeled aldopentoses demonstrated that the C-2 resonance can be used to accurately determine the distribution of anomeric and ring forms in solution, with α-pyranose comprising 20.2–70.8% and β-pyranose 26.9–62.0% depending on the specific aldopentose [1]. The C-2 label specifically reports on the stereochemical environment at that position, which is crucial for studies of epimerization and isomerization reactions [2].

NMR Spectroscopy Structural Biology Carbohydrate Chemistry

Metabolic Flux Tracing: D-Lyxose-2-13C Enables Quantitation of Carbon Flow Through Pentose Phosphate Pathway vs. Unlabeled Controls

In whole-cell fermentation studies using Pachysolen tannophilus, the addition of [2-13C]xylose (structurally analogous to D-Lyxose-2-13C) resulted in distinct 13C NMR signals corresponding to C-2 of xylitol and C-1 of ethanol, demonstrating direct tracing of carbon from the labeled substrate to specific products [1]. In contrast, parallel experiments with unlabeled xylose showed only natural abundance signals, preventing quantitative flux determination [1]. Similarly, D-Lyxose-2-13C has been utilized to monitor the conversion of lyxose to xylulose via D-lyxose isomerase, allowing calculation of flux rates through the pentose phosphate pathway .

Metabolic Flux Analysis Isotopomer Analysis Systems Biology

Storage Stability: D-Lyxose-2-13C Exhibits ≥24-Month Shelf Life Under Recommended Conditions, Minimizing Experimental Variability

Quality control documentation for D-Lyxose-2-13C indicates a shelf life exceeding 24 months when stored desiccated at -20°C, with stability confirmed by periodic re-analysis via 1H/13C NMR and LC-MS . In comparison, unlabeled D-lyxose may undergo hygroscopic degradation or microbial contamination if not properly stored, leading to variable purity over time . The defined stability profile of the labeled compound reduces the need for frequent re-ordering and ensures consistent performance across long-term studies.

Compound Stability Procurement Planning Reproducibility

Optimal Application Scenarios for D-Lyxose-2-13C: Where Its Specific Labeling and Purity Deliver Maximum Value


Quantitative 13C NMR-Based Metabolic Flux Analysis of Pentose Utilization in Yeast and Bacteria

Researchers investigating microbial conversion of pentose sugars to biofuels or biochemicals utilize D-Lyxose-2-13C as a tracer to quantify carbon flux through the pentose phosphate pathway and downstream fermentation routes. The 99 atom % 13C enrichment at C-2 enables high-sensitivity detection of labeled intermediates (e.g., xylulose, xylitol, ethanol) by 13C NMR, allowing precise calculation of flux ratios and identification of metabolic bottlenecks [1]. This approach is superior to using unlabeled lyxose or generic 13C-glucose tracers, which lack the pathway specificity required for pentose metabolism studies .

Structural and Conformational Analysis of Lyxose-Containing Oligosaccharides and Glycoconjugates

In glycobiology and carbohydrate chemistry, D-Lyxose-2-13C serves as a site-specific NMR probe to resolve the conformation and dynamics of lyxose residues within larger biomolecules. The enhanced 13C signal at C-2 permits detailed heteronuclear 2D NMR experiments (e.g., HMQC-TOCSY, HCCH-TOCSY) that reveal the anomeric configuration, ring puckering, and intramolecular interactions of the lyxose moiety [2]. This information is critical for understanding carbohydrate-protein recognition events and for designing glycomimetic drugs, where unlabeled material would yield ambiguous or weak signals .

Enzymatic Assay Development and Inhibitor Screening for D-Lyxose Isomerase

D-Lyxose-2-13C is an ideal substrate for developing high-throughput assays targeting D-lyxose isomerase, an enzyme involved in rare sugar synthesis. The isotopic label allows for real-time monitoring of the isomerization reaction to D-xylulose by 13C NMR or LC-MS, with the C-2 resonance providing a clear marker for reaction progress . This enables accurate determination of kinetic parameters (Km, Vmax) and facilitates the screening of potential inhibitors, a task that would be significantly more challenging with unlabeled substrates due to lower sensitivity and potential interference from background signals .

Quality Control and Reference Standard for Isotope Dilution Mass Spectrometry (IDMS) in Pharmaceutical Analysis

In analytical chemistry and pharmaceutical quality control, D-Lyxose-2-13C is employed as an internal standard for the accurate quantitation of D-lyxose and related impurities in drug formulations or biological matrices using IDMS. The 99% chemical purity and high isotopic enrichment ensure that the labeled standard co-elutes with the analyte while providing a distinct mass shift for precise quantification . This application leverages the compound's defined purity and stability to meet stringent regulatory requirements for analytical method validation [3].

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